5-Isopropoxypyridin-3-amine

Catalog No.
S3637149
CAS No.
213765-98-1
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Isopropoxypyridin-3-amine

CAS Number

213765-98-1

Product Name

5-Isopropoxypyridin-3-amine

IUPAC Name

5-propan-2-yloxypyridin-3-amine

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6H,9H2,1-2H3

InChI Key

PVGHCHVPAOQQAV-UHFFFAOYSA-N

SMILES

CC(C)OC1=CN=CC(=C1)N

Canonical SMILES

CC(C)OC1=CN=CC(=C1)N

5-Isopropoxypyridin-3-amine is an organic compound characterized by its pyridine ring substituted with an isopropoxy group and an amino group at the 3-position. Its molecular formula is C9H12NC_9H_{12}N and it has a molecular weight of approximately 148.20 g/mol. The compound features a six-membered aromatic ring with nitrogen, which contributes to its chemical properties and reactivity. The presence of both the isopropoxy and amino groups makes it a versatile compound in various

Typical for amines and heterocyclic compounds:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for reactions with electrophiles to form new bonds.
  • Acylation: This compound can react with acyl chlorides or anhydrides to form amides, a reaction facilitated by the basic nature of the amine .
  • Alkylation: It can also undergo N-alkylation reactions using alkyl halides, resulting in the formation of N-alkylated derivatives .
  • Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, although the presence of the amino group may influence the regioselectivity of these reactions.

Research indicates that 5-Isopropoxypyridin-3-amine exhibits significant biological activity. Its structural characteristics allow it to interact with various biological targets, potentially influencing cellular processes:

  • Enzyme Inhibition: Compounds similar to 5-Isopropoxypyridin-3-amine have been shown to inhibit specific enzymes, which can lead to therapeutic effects in certain diseases.
  • Antimicrobial Properties: Some derivatives of pyridine compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
  • Neuroprotective Effects: Certain studies have indicated that similar pyridine derivatives may offer neuroprotective benefits, making them candidates for research in neurodegenerative diseases.

The synthesis of 5-Isopropoxypyridin-3-amine can be achieved through various methods:

  • Direct Amination: Starting from 5-isopropoxypyridine, amination can be performed using ammonia or primary amines under appropriate conditions (e.g., heat or catalysts) to introduce the amino group.
  • N-Alkylation of Pyridine Derivatives: Reacting pyridine derivatives with isopropanol in the presence of a suitable acid catalyst can yield isopropoxy-substituted products, which can then be further modified to introduce the amino group.
  • Functional Group Interconversion: Existing functional groups on related compounds can be converted into the desired amine through reduction or substitution reactions.

5-Isopropoxypyridin-3-amine has several potential applications across different fields:

  • Pharmaceuticals: Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas like cancer therapy or infectious disease treatment.
  • Agriculture: Compounds with similar structures are often explored for use as agrochemicals, including herbicides and pesticides.
  • Material Science: The unique properties of pyridine derivatives lend themselves to applications in developing novel materials or coatings.

Studies on 5-Isopropoxypyridin-3-amine's interactions reveal its potential as a ligand in coordination chemistry and its ability to form complexes with metal ions. These interactions can influence its biological activity and efficacy as a therapeutic agent. Additionally, research into its binding affinity with various proteins could elucidate its mechanism of action in biological systems.

Several compounds share structural similarities with 5-Isopropoxypyridin-3-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-IsopropoxypyridineIsopropoxy at position 2Lacks amino group; primarily used as a solvent
3-AminopyridineAmino group at position 3No isopropoxy group; used in pharmaceuticals
4-IsopropoxypyridineIsopropoxy at position 4Different reactivity profile due to position change
5-Chloro-6-isopropoxypyridineChlorine substitution along with isopropoxyEnhanced reactivity due to electron-withdrawing chlorine
2-AminopyridineAmino group at position 2Different biological activity compared to 5-isomer

The unique combination of the isopropoxy and amino groups at specific positions on the pyridine ring gives 5-Isopropoxypyridin-3-amine distinct properties that may not be present in similar compounds. This specificity allows for tailored applications in both medicinal chemistry and material science.

XLogP3

0.9

Dates

Last modified: 07-26-2023

Explore Compound Types